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molecular formula C17H13ClN4O B8714043 4-((4-(4-Chlorophenyl)pyrimidin-2-yl)amino)benzamide CAS No. 434944-82-8

4-((4-(4-Chlorophenyl)pyrimidin-2-yl)amino)benzamide

Cat. No. B8714043
M. Wt: 324.8 g/mol
InChI Key: RKEAXMBILZSZCV-UHFFFAOYSA-N
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Patent
US07122544B2

Procedure details

To a solution of (2E)-3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (0.10 g, 0.48 mmol), 4-(amidinoamino)benzamide nitrate (0.116 g, 0.48 mmol), and potassium carbonate (0.132 g, 0.96 mmol) in ethanol (10 ml) with was heated to 120° C. overnight in a sealed vessel. The reaction mixture was cooled to room temperature and the resulting solid was collected then washed with ethanol, water, and diethyl ether to provide the title compound as a beige solid, identical in all respects with the compound prepared in Example 1.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
4-(amidinoamino)benzamide nitrate
Quantity
0.116 g
Type
reactant
Reaction Step One
Quantity
0.132 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)/[CH:3]=[CH:4]/[C:5]([C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)=O.[N+]([O-])(O)=O.[C:19]([NH:22][C:23]1[CH:31]=[CH:30][C:26]([C:27]([NH2:29])=[O:28])=[CH:25][CH:24]=1)(=[NH:21])[NH2:20].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[Cl:13][C:10]1[CH:11]=[CH:12][C:7]([C:5]2[CH:4]=[CH:3][N:20]=[C:19]([NH:22][C:23]3[CH:31]=[CH:30][C:26]([C:27]([NH2:29])=[O:28])=[CH:25][CH:24]=3)[N:21]=2)=[CH:8][CH:9]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
CN(/C=C/C(=O)C1=CC=C(C=C1)Cl)C
Name
4-(amidinoamino)benzamide nitrate
Quantity
0.116 g
Type
reactant
Smiles
[N+](=O)(O)[O-].C(N)(=N)NC1=CC=C(C(=O)N)C=C1
Name
Quantity
0.132 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting solid was collected
WASH
Type
WASH
Details
then washed with ethanol, water, and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC(=NC=C1)NC1=CC=C(C(=O)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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